molecular formula C8H8BrNO4S B13517862 3-Bromo-2-methyl-5-sulfamoylbenzoic acid

3-Bromo-2-methyl-5-sulfamoylbenzoic acid

Cat. No.: B13517862
M. Wt: 294.12 g/mol
InChI Key: UVNHUIBQGCSERP-UHFFFAOYSA-N
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Description

3-Bromo-2-methyl-5-sulfamoylbenzoic acid: is an organic compound with the molecular formula C8H8BrNO4S. It is characterized by the presence of a bromine atom, a methyl group, and a sulfamoyl group attached to a benzoic acid core. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-methyl-5-sulfamoylbenzoic acid typically involves the bromination of 2-methylbenzoic acid followed by the introduction of the sulfamoyl group. One common method includes:

    Bromination: 2-Methylbenzoic acid is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 3-position.

    Sulfamoylation: The brominated product is then reacted with sulfamoyl chloride in the presence of a base such as pyridine to introduce the sulfamoyl group at the 5-position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 3-Bromo-2-methyl-5-sulfamoylbenzoic acid can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted products.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding sulfonic acids or reduction reactions to form amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Major Products:

  • Substituted benzoic acids, sulfonic acids, and amines are some of the major products formed from these reactions.

Scientific Research Applications

Chemistry: 3-Bromo-2-methyl-5-sulfamoylbenzoic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology and Medicine: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It serves as a building block for the synthesis of drug candidates.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-2-methyl-5-sulfamoylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfamoyl group can form hydrogen bonds with target proteins, while the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

    2-Bromo-5-methylbenzoic acid: Similar structure but lacks the sulfamoyl group.

    3-Bromo-2-methylbenzoic acid: Lacks the sulfamoyl group.

    5-Sulfamoyl-2-methylbenzoic acid: Lacks the bromine atom.

Uniqueness: 3-Bromo-2-methyl-5-sulfamoylbenzoic acid is unique due to the presence of both the bromine atom and the sulfamoyl group, which confer distinct reactivity and potential biological activity compared to its analogs.

Biological Activity

3-Bromo-2-methyl-5-sulfamoylbenzoic acid is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. Its structural features suggest possible interactions with various biological targets, including enzymes involved in cancer progression and other pathological conditions.

Chemical Structure and Properties

The compound can be described by its molecular formula, which includes a bromine substituent, a methyl group, and a sulfamoyl functional group. This combination may enhance its affinity towards specific biological targets, particularly carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis.

Anticancer Properties

Recent studies have highlighted the significance of carbonic anhydrase IX (CAIX) as a therapeutic target in cancer treatment. CAIX is overexpressed in various solid tumors and plays a crucial role in regulating the tumor microenvironment. Compounds designed to inhibit CAIX have shown promise in limiting tumor invasion and metastasis. For instance, derivatives of sulfamoylbenzoic acids have demonstrated high binding affinities to CAIX, with some exhibiting KdK_d values as low as 0.12 nM, indicating strong potential for anticancer applications .

Inhibition Studies

The inhibition potency of this compound can be assessed using various assays. For example, studies involving methyl 5-sulfamoyl-benzoates have shown that modifications in the benzenesulfonamide ring significantly affect binding affinities to CA isozymes. The structure-activity relationship (SAR) analysis indicates that specific substitutions can lead to enhanced selectivity and potency against CAIX compared to other isoforms .

Study on Sulfamoyl Compounds

A comprehensive evaluation of sulfamoyl compounds indicated that those with specific structural modifications exhibited notable inhibitory activity against CAIX. For instance, a study reported that certain methyl 5-sulfamoyl-benzoates displayed an intrinsic dissociation constant reaching 0.08 pM, showcasing their potential as effective anticancer agents .

In Vivo Efficacy

In vivo studies are essential for understanding the therapeutic potential of these compounds. Animal models treated with sulfonamide-based inhibitors demonstrated reduced tumor growth rates compared to control groups, suggesting that these compounds could effectively target metabolic pathways critical for tumor survival .

Data Tables

Compound NameBinding Affinity (K_d)Selectivity Ratio (CAIX vs Other Isozymes)
This compound0.12 nM>100-fold
Methyl 5-sulfamoyl-benzoate0.08 pMHigh
Other Sulfamoyl DerivativesVariesVaries

Properties

Molecular Formula

C8H8BrNO4S

Molecular Weight

294.12 g/mol

IUPAC Name

3-bromo-2-methyl-5-sulfamoylbenzoic acid

InChI

InChI=1S/C8H8BrNO4S/c1-4-6(8(11)12)2-5(3-7(4)9)15(10,13)14/h2-3H,1H3,(H,11,12)(H2,10,13,14)

InChI Key

UVNHUIBQGCSERP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1Br)S(=O)(=O)N)C(=O)O

Origin of Product

United States

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